molecular formula C7H9NO5 B11748053 2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate

2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate

Cat. No.: B11748053
M. Wt: 187.15 g/mol
InChI Key: OQNCXASDINIDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate is a compound used primarily as a linker in antibody-drug conjugation (ADC). It is known for its role in facilitating the attachment of drugs to antibodies, which is crucial in targeted drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate typically involves the reaction of 3-hydroxypropanoic acid with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate primarily undergoes esterification reactions. It can also participate in substitution reactions where the NHS ester group is replaced by other nucleophiles .

Common Reagents and Conditions

    Esterification: Involves the use of 3-hydroxypropanoic acid, N-hydroxysuccinimide, and a coupling agent like DCC.

    Substitution: Common nucleophiles include amines and thiols, which can replace the NHS ester group under mild conditions.

Major Products

The major products formed from these reactions include various ester derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate is widely used in scientific research, particularly in the field of bioconjugation. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions through crosslinking techniques.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Employed in the production of specialized reagents and materials for research and development.

Mechanism of Action

The compound exerts its effects by forming stable ester bonds with target molecules. The NHS ester group reacts with primary amines to form amide bonds, which are stable and resistant to hydrolysis. This mechanism is crucial in the formation of stable conjugates in antibody-drug conjugation .

Comparison with Similar Compounds

Similar Compounds

    Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester used in crosslinking and bioconjugation.

    2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Used in photoaffinity labeling and crosslinking studies.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate is unique due to its specific application as a PEGn linker in antibody-drug conjugation. Its ability to form stable conjugates with antibodies makes it particularly valuable in targeted drug delivery systems.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c9-4-3-7(12)13-8-5(10)1-2-6(8)11/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNCXASDINIDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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